molecular formula C17H15NO3 B13943376 4-(4-Methoxyphenyl)-4-methyl-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 545377-43-3

4-(4-Methoxyphenyl)-4-methyl-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B13943376
CAS No.: 545377-43-3
M. Wt: 281.30 g/mol
InChI Key: OESNEEHCBCCEGE-UHFFFAOYSA-N
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Description

5(4H)-Oxazolone, 4-(4-methoxyphenyl)-4-methyl-2-phenyl- is a heterocyclic organic compound. It is characterized by a five-membered ring containing oxygen and nitrogen atoms. The compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(4H)-Oxazolone, 4-(4-methoxyphenyl)-4-methyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxybenzaldehyde with aniline derivatives in the presence of a base, followed by cyclization with acetic anhydride . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5(4H)-Oxazolone, 4-(4-methoxyphenyl)-4-methyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazolones with different functional groups.

Mechanism of Action

The mechanism of action of 5(4H)-Oxazolone, 4-(4-methoxyphenyl)-4-methyl-2-phenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoxygenase enzymes by binding to their active sites . This inhibition can lead to reduced production of inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5(4H)-Oxazolone, 4-(4-methoxyphenyl)-4-methyl-2-phenyl- exhibits unique structural features that contribute to its specific biological activities. For example, the presence of the oxazolone ring imparts distinct chemical reactivity and binding properties, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

545377-43-3

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

4-(4-methoxyphenyl)-4-methyl-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C17H15NO3/c1-17(13-8-10-14(20-2)11-9-13)16(19)21-15(18-17)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

OESNEEHCBCCEGE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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